(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone
Overview
Description
BMS-265246 is a potent and selective inhibitor of cyclin-dependent kinases 1 and 2. Cyclin-dependent kinases are crucial regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. BMS-265246 has shown promise in preclinical studies for its potential to inhibit the proliferation of cancer cells and its antiviral properties .
Mechanism of Action
Target of Action
BMS-265246 is a potent and selective inhibitor of the cyclin-dependent kinases, specifically CDK1 and CDK2 . CDKs are key regulators of cell cycle progression and have been identified as prospective antiviral targets .
Mode of Action
BMS-265246 interacts with its targets, CDK1 and CDK2, by binding to the ATP purine binding site and forming important H-bonds with Leu83 on the protein backbone . This interaction inhibits the kinase activity of CDK1 and CDK2, thereby affecting the cell cycle progression .
Biochemical Pathways
The inhibition of CDK1 and CDK2 by BMS-265246 affects the cell cycle, particularly the transition from G1 phase to S phase and the progression of the M phase . This results in the suppression of cell proliferation, as observed in HCT-116 colon cancer cells .
Result of Action
BMS-265246 has been found to effectively limit the multiplication of Herpes Simplex Virus Type 1 (HSV-1) in various cell lines, including Vero, HepG2, and Hela cells . It inhibits the early stages of viral replication when added early in the viral infection . The suppression of multiple steps in viral replication by BMS-265246 was revealed when HSV-1 infected cells were treated at different time periods in the viral life cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-265246 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production of BMS-265246 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
BMS-265246 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: BMS-265246 can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
BMS-265246 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation.
Industry: Potential applications in the development of antiviral drugs, particularly against herpes simplex virus type 1
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Another cyclin-dependent kinase inhibitor with similar mechanisms of action.
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with applications in cancer therapy.
Palbociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6, used in the treatment of breast cancer.
Uniqueness
BMS-265246 is unique in its high selectivity for cyclin-dependent kinases 1 and 2, making it a valuable tool for studying these specific kinases. Its dual role as both an anticancer and antiviral agent further distinguishes it from other cyclin-dependent kinase inhibitors .
Properties
IUPAC Name |
(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-3-4-5-25-17-11(8-21-18-12(17)9-22-23-18)16(24)15-13(19)6-10(2)7-14(15)20/h6-9H,3-5H2,1-2H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFMWQIQBVZOQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=NC2=NNC=C12)C(=O)C3=C(C=C(C=C3F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206969 | |
Record name | BMS-265246 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582315-72-8 | |
Record name | BMS-265246 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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